2-(5-bromo-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide
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Overview
Description
2-(5-bromo-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is a complex organic compound that features a brominated indole core linked to a methoxyphenyl-substituted tetrahydropyran moiety via an acetamide linkage
Preparation Methods
The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide typically involves multiple steps, starting with the bromination of indole to form 5-bromo-1H-indole. This intermediate is then reacted with acetic anhydride to form 2-(5-bromo-1H-indol-1-yl)acetic acid. The final step involves coupling this intermediate with N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine under appropriate conditions to yield the target compound .
Chemical Reactions Analysis
2-(5-bromo-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Scientific Research Applications
2-(5-bromo-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving indole derivatives, which are known to exhibit various biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, similar to other indole derivatives. These interactions may involve binding to receptors or enzymes, leading to modulation of biological processes .
Comparison with Similar Compounds
Similar compounds to 2-(5-bromo-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide include:
(5-Bromo-1H-indol-1-yl)-acetic acid ethyl ester: This compound features a similar indole core but with different substituents.
3-(5-bromo-1H-indol-3-yl)propan-1-amine: Another brominated indole derivative with a different functional group.
2-(5-bromo-1H-indol-1-yl)propanoic acid: A structurally related compound with a propanoic acid group instead of an acetamide linkage.
Properties
Molecular Formula |
C23H25BrN2O3 |
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Molecular Weight |
457.4 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]acetamide |
InChI |
InChI=1S/C23H25BrN2O3/c1-28-20-5-2-18(3-6-20)23(9-12-29-13-10-23)16-25-22(27)15-26-11-8-17-14-19(24)4-7-21(17)26/h2-8,11,14H,9-10,12-13,15-16H2,1H3,(H,25,27) |
InChI Key |
ISWSBJPYWREWMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
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